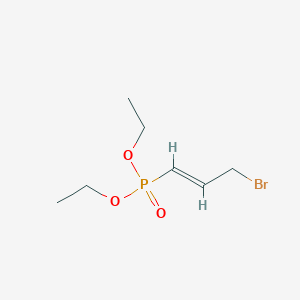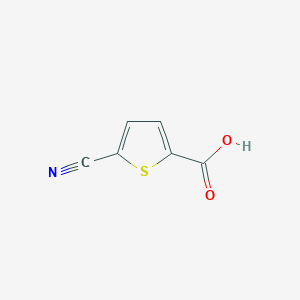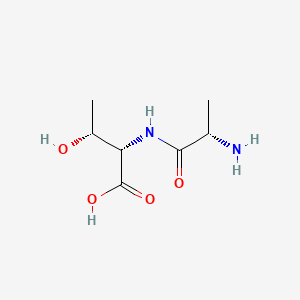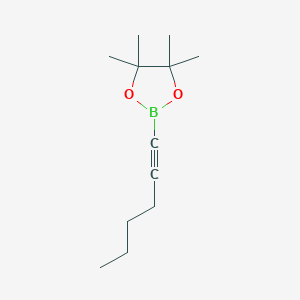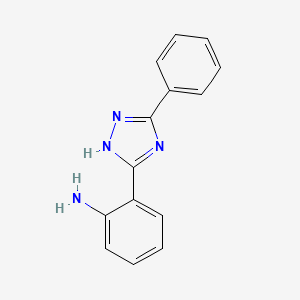
(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol
概要
説明
Synthesis Analysis
Several methods exist for synthesizing solketal. One notable approach involves the reaction of glycerol with acetone under acidic conditions. The resulting product undergoes cyclization to form solketal. Additionally, acid-functionalized activated carbon derived from corncob has been explored as a catalyst for solketal production .
科学的研究の応用
Catalysis and Chemical Synthesis
The compound is involved in catalytic processes and chemical synthesis, including the study of lignin model compounds and their cleavage mechanisms. Yokoyama (2015) reviewed the acidolysis of β-O-4-type lignin model compounds, indicating the significance of certain functional groups in these reactions and the potential for (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol to play a role in such chemical transformations (Yokoyama, 2015).
Bioenergy and Fuel Production
Ni, Leung, and Leung (2007) discussed the reforming of bio-ethanol for hydrogen production, highlighting the use of catalysts in ethanol reforming towards hydrogen production, which is a renewable resource with potential for (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol applications in the future (Ni, Leung, & Leung, 2007).
Environmental Applications
Research into the environmental applications of (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol includes its role in the production of bio-alcohols and the potential for reducing emissions from spark-ignition engines. Yusuf and Inambao (2018) reviewed the benefits of ethanol-gasoline blends, suggesting potential environmental benefits from the use of such bio-alcohols in reducing exhaust emissions (Yusuf & Inambao, 2018).
Material Science
The compound's applications extend to material science, where its properties can influence the development of new materials and technologies. For instance, the chemical composition of distillers grains, a byproduct of ethanol production, has been studied to understand its potential uses in various industries (Liu, 2011).
将来の方向性
特性
IUPAC Name |
2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2)9-5-6(10-7)3-4-8/h6,8H,3-5H2,1-2H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEZYENJAMOWHW-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453328 | |
| Record name | (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol | |
CAS RN |
32233-43-5 | |
| Record name | (S)-2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-(+)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is (S)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane useful in synthesizing complex molecules like lipoic acid?
A1: This compound serves as a valuable precursor to optically active oxiranes. [] These oxiranes, in turn, are crucial for constructing the lipoic acid skeleton with defined stereochemistry. [] The compound's structure allows for further chemical transformations, making it a flexible building block for multi-step synthesis. []
Q2: Can you provide an example of how (S)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane is incorporated into a target molecule?
A2: Absolutely. In the synthesis of a novel intercalating nucleic acid analogue, (S)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane is used as the starting point. [] It undergoes a series of reactions, including alkylation, hydrolysis, and Sonogashira coupling, ultimately leading to the formation of a phosphoramidite monomer. [] This monomer is then incorporated into an oligonucleotide for studying the thermal stability of Hoogsteen-type triplexes. []
Q3: Are there any alternative synthetic routes to obtain (S)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane?
A3: Yes, researchers have explored different pathways. For instance, it can be synthesized starting from (2R,3R)-Di-n-butyltartrate, highlighting its versatility in chiral pool synthesis. [] Another approach utilizes (S)-malic acid as a starting material, demonstrating the possibility of obtaining this valuable chiral building block from different sources. []
Q4: What makes (S)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane particularly attractive for synthesizing bioactive molecules?
A4: Its chiral nature is paramount. Many bioactive molecules, including drugs and natural products, are chiral, meaning they exist in two non-superimposable mirror image forms (enantiomers). [] Often, only one enantiomer exhibits the desired biological activity. [] Utilizing (S)-4-(2-Hydroxyethyl)-2,2-dimethyl-1,3-dioxolane in synthesis allows for the precise control of stereochemistry, leading to the production of enantiomerically pure compounds. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

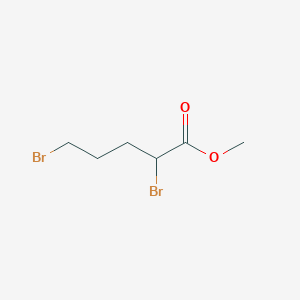

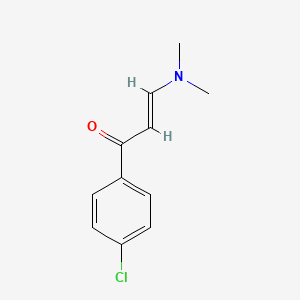
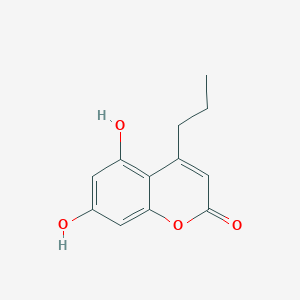
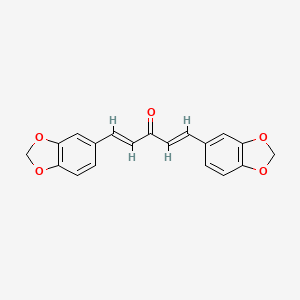
![2-(4-chloro-2-methylphenoxy)-N-[(Z)-(2-methoxyphenyl)methylideneamino]acetamide](/img/structure/B1353550.png)
